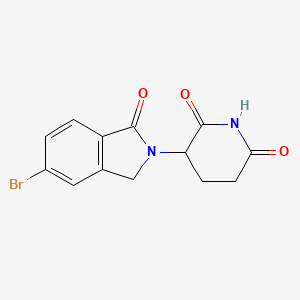

(3S)Lenalidomide-5-Br

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQAKJTXKOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010100-26-1 | |

| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)Lenalidomide-5-Br: An In-Depth Technical Guide on its Mechanism of Action as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)Lenalidomide-5-Br is a synthetic derivative of lenalidomide, a well-established immunomodulatory drug. This brominated analog serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. The core mechanism of action of this compound lies in its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, redirecting its ubiquitinating activity towards specific "neosubstrates," ultimately leading to their degradation by the proteasome. This guide provides a comprehensive overview of the mechanism of action, supported by experimental protocols and comparative data to facilitate further research and development in the field of targeted protein degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is intrinsically linked to the function of its parent compound, lenalidomide. These molecules act as "molecular glues," inducing proximity between the CRBN E3 ligase and specific target proteins that are not its natural substrates.[1][2][3][4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The key molecular events are as follows:

-

Binding to Cereblon (CRBN): this compound binds to a specific pocket in the thalidomide-binding domain (TBD) of the CRBN protein.[3] CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and Roc1.[2]

-

Neosubstrate Recruitment: The binding of this compound to CRBN creates a novel interface that facilitates the recruitment of specific "neosubstrates." For lenalidomide and its analogs, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] In the context of myelodysplastic syndromes with a 5q deletion, Casein Kinase 1α (CK1α) is another critical neosubstrate.

-

Ubiquitination: The recruitment of the neosubstrate to the CRL4-CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme associated with the ligase. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the neosubstrate.

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Signaling Pathway Diagram

Caption: Mechanism of this compound induced protein degradation.

Data Presentation

Table 1: Cereblon Binding Affinity of Lenalidomide Analogs

| Compound | Assay Method | Kd (nM) | IC50 (µM) | Reference |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 250 | - | |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 180 | - | |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1,800 | - | |

| Lenalidomide | TR-FRET | - | 1.69 | [6] |

| Compound 10a | TR-FRET | - | 4.83 | [6] |

Note: Compound 10a is a novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative.[6]

Table 2: Antiproliferative Activity of Lenalidomide and Analogs in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Lenalidomide | NCI-H929 | ~10 | |

| Lenalidomide | MM.1S | 0.081 | [7] |

| Pomalidomide | NCI-H929 | ~1 | |

| Thioether-lenalidomide 3ak | MM.1S | 0.079 | [7] |

| Compound 10a | NCI-H929 | 2.25 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRBN ligands like this compound.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of a compound to the CRBN protein.

Workflow Diagram:

Caption: Workflow for a TR-FRET based CRBN binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Prepare a mixture of GST-tagged CRBN and a biotinylated CRBN ligand (e.g., biotin-pomalidomide) in assay buffer.

-

Prepare detection reagents: Terbium-conjugated anti-GST antibody (Tb-Ab) and d2-labeled streptavidin (SA-d2).

-

-

Assay Procedure:

-

Dispense the test compound into a 384-well low-volume microplate.

-

Add the GST-CRBN/biotin-ligand mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the detection reagents (Tb-Ab and SA-d2) to the wells.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (d2 acceptor) and 620 nm (Terbium donor) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a CRBN ligand to induce the ubiquitination of a neosubstrate.

Workflow Diagram:

Caption: Workflow for an in vitro ubiquitination assay.

Protocol:

-

Reaction Setup:

-

On ice, prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and the purified CRL4-CRBN complex in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

Add the neosubstrate protein (e.g., recombinant IKZF1).

-

Add the test compound (e.g., this compound) or DMSO as a vehicle control.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody specific to the neosubstrate to detect the unmodified protein and higher molecular weight ubiquitinated species.

-

Cellular Neosubstrate Degradation Assay (Western Blot)

This assay measures the degradation of the target neosubstrate in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to the desired density.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the neosubstrate of interest (e.g., anti-IKZF1 or anti-IKZF3) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the percentage of neosubstrate degradation relative to the vehicle-treated control.

-

Conclusion

This compound represents a key molecular entity in the rapidly advancing field of targeted protein degradation. Its mechanism of action, centered on the recruitment of neosubstrates to the CRBN E3 ubiquitin ligase for subsequent proteasomal degradation, offers a powerful strategy for eliminating disease-causing proteins. While specific quantitative data for this particular analog remains to be fully disclosed in the public literature, the extensive knowledge base surrounding its parent compound, lenalidomide, provides a robust framework for its application and further development. The experimental protocols detailed in this guide serve as a foundation for researchers to characterize the activity of this compound and novel PROTACs derived from it, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (3S)-Lenalidomide-5-Br in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] This process is catalytic, as the PROTAC molecule is released after ubiquitination and can engage in further degradation cycles.[4]

The Central Role of E3 Ligase Recruitment

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein homeostasis, eliminating misfolded or damaged proteins.[2] This system relies on a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase).[2] The E3 ligase is responsible for recognizing the specific substrate protein and catalyzing the transfer of ubiquitin to it. PROTAC technology hijacks this natural process by bringing a target protein into proximity with an E3 ligase, inducing its degradation.[2] While there are over 600 E3 ligases in humans, only a few, including Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2), have been extensively utilized for PROTAC development.[2][5]

Cereblon (CRBN) as a Key E3 Ligase in PROTACs

Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2] The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are well-known ligands for CRBN.[2][6] The binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, known as neosubstrates.[6][7] In multiple myeloma, for instance, lenalidomide's binding to CRBN leads to the degradation of transcription factors IKZF1 and IKZF3, which is key to its therapeutic effect.[6][7] This well-understood mechanism makes CRBN an attractive E3 ligase to hijack for PROTAC-mediated protein degradation.[3]

(3S)-Lenalidomide-5-Br: A Tailored Ligand for PROTAC Synthesis

(3S)-Lenalidomide-5-Br is a derivative of lenalidomide specifically designed for its application in PROTAC technology.[8][9] The core structure of lenalidomide provides high-affinity binding to the CRBN E3 ligase. The key modification is the introduction of a bromine atom at the 5-position of the phthalimide ring. This bromine serves as a crucial chemical handle, providing a strategic and synthetically accessible point for attaching the linker, which in turn connects to the ligand for the target protein.[10] This positioning is advantageous as it allows for the extension of the linker away from the core of the molecule, minimizing interference with the critical binding interactions between the lenalidomide moiety and CRBN.

Quantitative Data on Lenalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[1] The binding affinities of the PROTAC for the target protein and the E3 ligase are also critical parameters. While specific data for PROTACs utilizing the "(3S)-Lenalidomide-5-Br" moiety are embedded within broader studies, the general performance of lenalidomide-based degraders provides a strong benchmark.

| Parameter | Typical Value Range | Significance |

| CRBN Binding Affinity (K D ) of Lenalidomide | 150-250 nM[11] | Indicates strong engagement with the E3 ligase. |

| PROTAC DC 50 | Sub-nanomolar to micromolar[12][13] | A lower DC50 value indicates higher potency of the PROTAC. |

| PROTAC D max | >80%[13] | Represents the maximal degradation capacity of the PROTAC. |

Note: The performance of a specific PROTAC is highly dependent on the target protein, the linker composition, and the cellular context.

Experimental Protocols

Synthesis of a PROTAC using (3S)-Lenalidomide-5-Br

A common synthetic route involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the 5-bromo position of the lenalidomide derivative.

General Protocol:

-

Linker Preparation: Synthesize a linker with a reactive group on one end (e.g., an amine or an alkyne) and a protected functional group on the other.

-

Coupling Reaction: React (3S)-Lenalidomide-5-Br with the prepared linker. For instance, a Buchwald-Hartwig amination can be used to couple an amine-containing linker.

-

Deprotection: Remove the protecting group from the other end of the linker.

-

Final Conjugation: Couple the deprotected linker-lenalidomide intermediate with the target protein ligand.

-

Purification: Purify the final PROTAC conjugate using techniques like HPLC.

Western Blot for Measuring PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

Protocol Outline:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain the total protein lysate.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay.[1]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[1]

-

Incubate with a primary antibody specific to the target protein.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.

-

-

Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Visualizations of Key Pathways and Workflows

PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Ternary Complex Formation

Caption: Formation of the key ternary complex.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for developing and evaluating a PROTAC.

Conclusion

(3S)-Lenalidomide-5-Br is a valuable chemical tool in the rapidly advancing field of PROTAC technology. Its design leverages the well-established and potent interaction between lenalidomide and the CRBN E3 ligase, while providing a convenient and strategically placed point for linker attachment. This enables the rational design and synthesis of novel PROTACs capable of degrading a wide array of previously "undruggable" proteins, opening up new avenues for therapeutic intervention in various diseases. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and developers working to harness the power of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (3S)Lenalidomide-5-Br 2829898-76-0 | MCE [medchemexpress.cn]

- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-Lenalidomide-5-Br as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Lenalidomide-5-Br is a derivative of lenalidomide, a well-established immunomodulatory drug that functions as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase. This modification, the addition of a bromine atom at the 5-position of the phthalimide ring, serves as a key synthetic handle for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful therapeutic strategy for targeting previously "undruggable" proteins. This technical guide provides a comprehensive overview of (3S)-Lenalidomide-5-Br as a Cereblon ligand, including its mechanism of action, synthesis, and its application in targeted protein degradation.

Core Concept: Cereblon-Mediated Protein Degradation

Cereblon is the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). In its natural state, this complex targets specific endogenous proteins for ubiquitination and subsequent degradation by the 26S proteasome. Lenalidomide and its derivatives, including (3S)-Lenalidomide-5-Br, bind to a specific pocket on Cereblon. This binding event alters the substrate specificity of the E3 ligase complex, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRL4^CRBN^. This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for proteasomal degradation. In the context of PROTACs, the (3S)-Lenalidomide-5-Br moiety serves to recruit the CRL4^CRBN^ complex, while a separate ligand on the other end of the PROTAC molecule binds to the protein of interest, thereby inducing its degradation.

Quantitative Data: Binding Affinity to Cereblon

| Compound | Assay Type | Binding Affinity (IC₅₀/Kd) | Reference |

| Lenalidomide | TR-FRET | IC₅₀ = 2.694 µM | |

| Lenalidomide | Fluorescence-based thermal shift | IC₅₀ ≈ 3 µM | |

| Pomalidomide | TR-FRET | IC₅₀ = 0.206 µM (for a potent analog) | |

| Pomalidomide | Fluorescence-based thermal shift | IC₅₀ ≈ 3 µM |

Experimental Protocols

Synthesis of (3S)-Lenalidomide-5-Br

A detailed, step-by-step protocol for the synthesis of (3S)-Lenalidomide-5-Br is not publicly available. However, a general synthesis can be adapted from established procedures for lenalidomide, incorporating a bromination step. The following is a representative, generalized protocol. Note: This is a general outline and requires optimization and characterization at each step. Appropriate safety precautions must be taken when handling all chemical reagents.

Step 1: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

-

Reaction Setup: To a solution of 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine at room temperature.

-

Addition of Electrophile: Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a solvent like acetonitrile.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

-

Work-up and Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 2: Bromination of the Phthalimide Ring

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent.

-

Brominating Agent: Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to initiate the bromination. The reaction should be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

Step 3: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the brominated nitro-intermediate in a suitable solvent.

-

Reduction: Perform a catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (3S)-Lenalidomide-5-Br. The final product should be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of (3S)-Lenalidomide-5-Br for Cereblon.

Materials:

-

Recombinant GST-tagged human Cereblon protein

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor fluorophore)

-

(3S)-Lenalidomide-5-Br and other test compounds

-

Assay buffer

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of (3S)-Lenalidomide-5-Br and control compounds in the assay buffer.

-

Reagent Preparation: Prepare working solutions of GST-Cereblon, Tb-anti-GST antibody, and the fluorescent thalidomide analog in assay buffer.

-

Assay Plate Setup:

-

Add the test compounds to the wells of the 384-well plate.

-

Add the GST-Cereblon protein to all wells except the negative control wells.

-

Add a pre-mixed solution of Tb-anti-GST antibody and the fluorescent thalidomide analog to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC incorporating (3S)-Lenalidomide-5-Br.

Materials:

-

Cell line expressing the target protein

-

PROTAC molecule containing (3S)-Lenalidomide-5-Br

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDE or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC₅₀ (concentration at which 50% degradation is achieved) can be determined by plotting the percentage of degradation against the PROTAC concentration.

Visualizations

Cereblon E3 Ligase Signaling Pathway

Caption: Cereblon E3 Ligase Ubiquitination Pathway.

Experimental Workflow for PROTAC Development

Caption: PROTAC Development and Evaluation Workflow.

Investigating the Binding Affinity of (3S)Lenalidomide-5-Br to Cereblon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of thalidomide and its derivatives to the Cereblon (CRBN) protein, with a specific focus on investigating the binding characteristics of (3S)Lenalidomide-5-Br. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established binding affinities of the parent compound, lenalidomide, and other key analogs. Furthermore, it provides detailed experimental protocols for standard biophysical assays—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—that are essential for determining such binding affinities. The guide also illustrates the relevant biological pathways and experimental workflows to provide a complete context for researchers in the field of targeted protein degradation.

Quantitative Binding Data of Lenalidomide and Analogs to CRBN

The binding of immunomodulatory drugs (IMiDs) like lenalidomide and its derivatives to CRBN is a critical initiating event for their therapeutic effects, which include the targeted degradation of specific neosubstrates. The affinity of this interaction is a key determinant of the potency of these molecules. Below is a summary of reported binding affinities for lenalidomide and related compounds to CRBN.

| Compound | Dissociation Constant (Kd) | IC50 | Assay Method(s) | Notes |

| Lenalidomide | ~0.64 µM | ~1.5 µM - 3 µM | ITC, TR-FRET, Thermal Shift Assay | Binds more strongly than thalidomide.[1][2] |

| Pomalidomide | Not specified | ~1.2 µM - 3 µM | TR-FRET, Thermal Shift Assay | Binds with higher affinity than lenalidomide. |

| Thalidomide | Not specified | ~30 µM | Thermal Shift Assay | Parent compound of the IMiD class.[3] |

| This compound | Not publicly available | Not publicly available | - | A derivative of lenalidomide used as a CRBN ligand in PROTACs; binding affinity is expected to be comparable to or potentially enhanced by the bromo substitution.[4] |

Detailed Experimental Protocols for Determining Binding Affinity

To determine the binding affinity of this compound to CRBN, several robust biophysical and biochemical assays can be employed. The following sections provide detailed methodologies for three widely used techniques.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a sample cell containing the CRBN protein. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify recombinant human CRBN, typically as a complex with DDB1 (CRBN-DDB1) for enhanced stability.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Dialyze both the protein and the ligand solution against the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

-

ITC Experiment:

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

-

Load the CRBN-DDB1 solution (typically 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 100-200 µM) into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume and spacing.

-

Perform an initial small injection to account for any initial artifacts, followed by a series of injections (e.g., 19 injections of 2 µL each) to achieve saturation.

-

-

Data Analysis:

-

The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time monitoring of association and dissociation, enabling the determination of kinetic parameters (ka and kd) and the binding affinity (Kd).

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the CRBN-DDB1 protein onto the activated surface to a desired density.

-

Deactivate any remaining active groups on the surface using ethanolamine.

-

A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of the analyte over the sensor and reference surfaces at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.

-

The resulting binding curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Principle: TR-FRET is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound. It utilizes the FRET phenomenon between a donor fluorophore (e.g., terbium cryptate on an anti-tag antibody) and an acceptor fluorophore (e.g., a fluorescently labeled thalidomide analog). When the tracer is bound to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of tagged recombinant CRBN-DDB1 (e.g., His-tagged or GST-tagged).

-

Prepare a stock solution of this compound and a serial dilution series in assay buffer.

-

Prepare a solution of a fluorescently labeled thalidomide or lenalidomide tracer.

-

Prepare a solution of a TR-FRET donor-labeled antibody that recognizes the tag on CRBN (e.g., anti-His-Tb).

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the serially diluted this compound or a positive control (e.g., lenalidomide).

-

Add the tagged CRBN-DDB1 protein to each well.

-

Add the fluorescent tracer and the donor-labeled antibody.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

-

Data Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor emission).

-

Calculate the TR-FRET ratio (acceptor signal / donor signal).

-

Plot the TR-FRET ratio against the concentration of this compound.

-

Fit the resulting competition curve to a suitable model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of CRBN-Mediated Protein Degradation

The binding of lenalidomide or its derivatives to CRBN induces a conformational change in the CRL4-CRBN E3 ubiquitin ligase complex, leading to the recruitment of neosubstrates for ubiquitination and subsequent proteasomal degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(3S)-Lenalidomide-5-Br: A Technical Guide to Inducing Protein Ubiquitination for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. (3S)-Lenalidomide-5-Br, a derivative of the immunomodulatory drug lenalidomide, serves as a high-affinity ligand for the Cereblon (CRBN) E3 ligase, making it a valuable building block in the synthesis of CRBN-recruiting PROTACs. This technical guide provides an in-depth overview of the mechanism, application, and experimental evaluation of (3S)-Lenalidomide-5-Br in inducing protein ubiquitination for targeted degradation.

Introduction: The Role of (3S)-Lenalidomide-5-Br in Targeted Protein Degradation

(3S)-Lenalidomide-5-Br is a key chemical tool in the field of targeted protein degradation. It functions as the E3 ligase-recruiting moiety in a PROTAC molecule. The core principle of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that "tags" proteins for destruction by the proteasome.

The structure of a PROTAC consists of three key components:

-

A ligand for the target protein of interest (POI): This provides specificity.

-

A ligand for an E3 ubiquitin ligase: This engages the degradation machinery. (3S)-Lenalidomide-5-Br serves this purpose by binding to Cereblon (CRBN).

-

A chemical linker: This connects the two ligands and its length and composition are critical for the formation of a stable ternary complex.

By facilitating the formation of a POI-PROTAC-CRBN ternary complex, (3S)-Lenalidomide-5-Br enables the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC utilizing (3S)-Lenalidomide-5-Br to degrade a target protein, such as Bromodomain-containing protein 4 (BRD4), can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein (BRD4) and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the proteasome. The PROTAC is then released and can engage another target protein molecule.

A Technical Guide to the Discovery and Synthesis of (3S)-Lenalidomide-5-Br

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Lenalidomide-5-Br is a crucial building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). As a derivative of lenalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) protein. This technical guide provides a comprehensive overview of the discovery and, through a proposed synthetic pathway, the synthesis of (3S)-Lenalidomide-5-Br. Detailed, albeit currently theoretical, experimental protocols for its synthesis and characterization are presented, along with a summary of the key biological interactions that underpin its utility in medicinal chemistry. The information is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on targeted protein degradation.

Introduction

Lenalidomide, an immunomodulatory drug, has a well-established clinical history in treating various hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins. This inherent ability to hijack the cellular protein degradation machinery has made lenalidomide and its analogs invaluable tools in the burgeoning field of targeted protein degradation.

(3S)-Lenalidomide-5-Br is a strategically modified derivative of lenalidomide, featuring a bromine atom at the 5-position of the isoindolinone ring. This modification provides a convenient chemical handle for the attachment of linkers in the synthesis of PROTACs, bifunctional molecules that bring a target protein into proximity with an E3 ligase for ubiquitination and subsequent degradation. The (3S)-enantiomer is known to be the more active form in binding to Cereblon.

This guide outlines a plausible synthetic route to obtain (3S)-Lenalidomide-5-Br, based on established chemical transformations for related compounds. It also details the critical biological pathways in which this molecule participates.

Proposed Synthesis of (3S)-Lenalidomide-5-Br

The synthesis of (3S)-Lenalidomide-5-Br can be envisioned as a multi-step process, commencing with the bromination of a suitable benzoic acid derivative, followed by the formation of the isoindolinone ring, and culminating in a chiral separation to isolate the desired (3S)-enantiomer.

Synthesis of Key Intermediates

A logical synthetic strategy involves the initial preparation of a key precursor, methyl 5-bromo-2-(bromomethyl)benzoate.

Table 1: Synthesis of Key Intermediates

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1 | Bromination of 2-methylbenzoic acid | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, reflux | 5-Bromo-2-methylbenzoic acid | Not Reported | Not Reported |

| 2 | Esterification | Methanol, Sulfuric acid (catalytic), reflux | Methyl 5-bromo-2-methylbenzoate | Not Reported | Not Reported |

| 3 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux | Methyl 5-bromo-2-(bromomethyl)benzoate | Not Reported | Not Reported |

Synthesis of Racemic 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

The core structure of 5-bromo-lenalidomide is assembled through the cyclization of the brominated benzoate with 3-aminopiperidine-2,6-dione hydrochloride.

Table 2: Synthesis of Racemic 5-Bromo-Lenalidomide

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 4 | Cyclization | 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine, Acetonitrile, reflux | 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Not Reported | >95% (HPLC) |

Chiral Resolution of (3S)-Lenalidomide-5-Br

The final and critical step is the separation of the racemic mixture to isolate the desired (3S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.

Table 3: Chiral Resolution

| Step | Method | Conditions | Product | Enantiomeric Excess (%) |

| 5 | Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based), suitable mobile phase | (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | >99% |

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 5-Bromo-2-methylbenzoic Acid (Step 1)

-

To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 5-bromo-2-methylbenzoic acid.

Synthesis of Methyl 5-bromo-2-methylbenzoate (Step 2)

-

Dissolve 5-bromo-2-methylbenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-bromo-2-methylbenzoate.

Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate (Step 3)

-

Dissolve methyl 5-bromo-2-methylbenzoate in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical bromination.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and filter off the succinimide.

-

Concentrate the filtrate and purify the product by column chromatography.

Synthesis of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Step 4)

-

To a suspension of methyl 5-bromo-2-(bromomethyl)benzoate and 3-aminopiperidine-2,6-dione hydrochloride in acetonitrile, add triethylamine.

-

Reflux the mixture until the reaction is complete (monitored by LC-MS).

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with cold acetonitrile and dry under vacuum to yield the racemic product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chiral Resolution of (3S)-Lenalidomide-5-Br (Step 5)

-

Dissolve the racemic 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in a suitable mobile phase.

-

Perform preparative chiral HPLC using a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H).

-

Optimize the mobile phase composition (e.g., a mixture of hexane/isopropanol or ethanol/methanol) to achieve baseline separation of the enantiomers.

-

Collect the fractions corresponding to each enantiomer.

-

Analyze the enantiomeric excess of the collected fractions by analytical chiral HPLC.

-

The S-(-) form of lenalidomide is reported to be the more potent enantiomer.[1]

Biological Context and Signaling Pathways

(3S)-Lenalidomide-5-Br, like its parent compound, exerts its biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction modulates the substrate specificity of the ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.

Cereblon-Mediated Protein Degradation

The binding of (3S)-Lenalidomide-5-Br to CRBN induces a conformational change in the substrate receptor, creating a neomorphic interface that recognizes and binds to specific "neosubstrates." In the context of multiple myeloma, key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Caption: Cereblon-mediated protein degradation pathway induced by this compound.

Experimental Workflow for PROTAC Synthesis

The primary application of (3S)-Lenalidomide-5-Br is in the synthesis of PROTACs. The bromo-substituent serves as a versatile anchor point for attaching a linker, which is then connected to a ligand that binds to the target protein of interest.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Conclusion

(3S)-Lenalidomide-5-Br is a pivotal molecule in the advancement of targeted protein degradation therapies. While a definitive, published synthesis remains to be widely disseminated, this guide provides a robust, proposed synthetic pathway based on established chemical principles. The detailed protocols, though theoretical, offer a solid starting point for researchers. The elucidation of its biological mechanism of action underscores its importance as a powerful tool for recruiting the Cereblon E3 ligase. Further research into the enantioselective synthesis and optimization of the reaction conditions will undoubtedly accelerate the development of novel and more effective PROTAC-based therapeutics.

References

(3S)-Lenalidomide-5-Br: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of (3S)-Lenalidomide-5-Br, a key building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and formulation of this important molecule.

Chemical Properties

(3S)-Lenalidomide-5-Br, with the systematic IUPAC name (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is a derivative of Lenalidomide. While specific experimental data for some of its physicochemical properties are not extensively available in the public domain, this section summarizes the known attributes and provides comparative data for the parent compound, Lenalidomide, to offer a predictive context.

General Properties

A summary of the fundamental chemical properties of (3S)-Lenalidomide-5-Br is presented in Table 1. The introduction of a bromine atom onto the phthaloyl ring significantly increases the molecular weight compared to Lenalidomide.

Table 1: General Chemical Properties of (3S)-Lenalidomide-5-Br and Lenalidomide

| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |

| IUPAC Name | (3S)-3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione |

| Molecular Formula | C₁₃H₁₁BrN₂O₃[1][2][3][4] | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 323.15 g/mol [2] | 259.26 g/mol [5] |

| Appearance | Solid (Specific color not detailed in literature) | Off-white to pale yellow powder[6] |

Physicochemical Properties

Table 2: Physicochemical Properties of (3S)-Lenalidomide-5-Br and Lenalidomide

| Property | (3S)-Lenalidomide-5-Br | Lenalidomide (for comparison) |

| Melting Point | Data not available | 265-268 °C |

| Boiling Point | Data not available | 614.0 ± 55.0 °C (Predicted) |

| pKa (Strongest Acidic) | Data not available | 11.61 (Predicted)[7] |

| pKa (Strongest Basic) | Data not available | 2.31 (Predicted)[7] |

Solubility

Specific quantitative solubility data for (3S)-Lenalidomide-5-Br in various solvents is not specified in the available literature. For comparative purposes, the solubility profile of Lenalidomide is presented in Table 3. Lenalidomide exhibits poor aqueous solubility, which increases in acidic conditions.[6][8] It is anticipated that (3S)-Lenalidomide-5-Br will also exhibit limited aqueous solubility, a common characteristic of this class of molecules.

Table 3: Solubility Profile of Lenalidomide

| Solvent | Solubility |

| Water | Poorly soluble |

| Aqueous Buffers (less acidic) | 0.4 to 0.5 mg/mL[8] |

| Organic Solvents (e.g., DMSO) | Soluble |

| Organic solvent/water mixtures | Soluble |

Stability Profile

Specific stability studies on (3S)-Lenalidomide-5-Br are not publicly documented. However, extensive research on the stability of Lenalidomide under forced degradation conditions provides a strong basis for understanding the potential stability profile of its 5-bromo analog. The primary degradation pathways for Lenalidomide involve hydrolysis and, to a lesser extent, oxidation and photolysis.

Degradation Pathways

Based on studies of Lenalidomide, (3S)-Lenalidomide-5-Br is likely susceptible to degradation under the following conditions:

-

Hydrolytic Degradation: Lenalidomide demonstrates significant degradation under both acidic and alkaline conditions.[9][10] The glutarimide and phthalimide rings are susceptible to hydrolysis, leading to the opening of these rings and the formation of various degradation products. The bromine substituent at the 5-position of the isoindolinone ring may influence the rate of hydrolysis due to its electronic effects.

-

Oxidative Degradation: While generally less susceptible to oxidation than hydrolysis, some degradation of Lenalidomide has been observed in the presence of strong oxidizing agents.

-

Thermal Degradation: Lenalidomide shows some degradation at elevated temperatures. Solid-state stability is generally good at ambient temperatures, but degradation can occur at higher temperatures.

-

Photolytic Degradation: Exposure to light can induce degradation of Lenalidomide, although it is generally considered to be less sensitive to light than to hydrolysis.

Storage and Handling

Based on the inferred stability profile and information from suppliers, it is recommended to store (3S)-Lenalidomide-5-Br in a well-closed container, protected from light, at a controlled room temperature or under refrigeration (2-8°C) to minimize degradation.[1] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment should be used.

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and stability of (3S)-Lenalidomide-5-Br are not available for this specific molecule. However, standard pharmaceutical analysis methodologies can be readily adapted. The following sections outline general protocols based on established guidelines and methods reported for Lenalidomide.

Determination of Physicochemical Properties

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Equilibrium solubility is determined by adding an excess amount of the compound to a known volume of the solvent of interest (e.g., water, various pH buffers, organic solvents). The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of (3S)-Lenalidomide-5-Br. A reverse-phase HPLC method with UV detection is commonly employed for Lenalidomide and would be suitable for its 5-bromo analog.

A typical starting point for a stability-indicating HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The detection wavelength would be selected based on the UV absorbance maximum of (3S)-Lenalidomide-5-Br.

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. The compound is subjected to stress conditions more severe than those expected during storage.

-

Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid compound is heated in an oven at a high temperature (e.g., 80-100°C).

-

Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

Samples are taken at various time points and analyzed by the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathways and Experimental Workflows

(3S)-Lenalidomide-5-Br, as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), is expected to modulate the ubiquitin-proteasome system in a manner analogous to Lenalidomide.

CRBN-Mediated Protein Degradation Pathway

The binding of (3S)-Lenalidomide-5-Br to CRBN is hypothesized to induce a conformational change in the E3 ligase complex, leading to the recruitment of specific substrate proteins (neosubstrates). This results in the ubiquitination of the neosubstrates and their subsequent degradation by the proteasome. Key neosubstrates for Lenalidomide include the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[11]

Caption: CRBN-mediated degradation pathway of IKZF1/IKZF3.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of (3S)-Lenalidomide-5-Br.

Caption: Workflow for forced degradation studies.

Conclusion

(3S)-Lenalidomide-5-Br is a crucial molecule for the development of novel therapeutics, particularly PROTACs, that leverage the Cereblon-mediated protein degradation pathway. While a complete physicochemical and stability profile is not yet publicly available, the data from its parent compound, Lenalidomide, provides a strong foundation for its characterization and handling. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the specific properties of (3S)-Lenalidomide-5-Br and to ensure its quality and stability in drug development programs. Further research into the specific properties of this compound will be invaluable to the scientific community.

References

- 1. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 1010100-26-1 [sigmaaldrich.com]

- 2. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione 95% | CAS: 1010100-26-1 | AChemBlock [achemblock.com]

- 3. 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS#: 1010100-26-1 [m.chemicalbook.com]

- 4. 1010100-26-1 | MFCD32263142 | 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione [aaronchem.com]

- 5. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. onyxipca.com [onyxipca.com]

- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]

(3S)Lenalidomide-5-Br: A Chemical Biology Tool for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3S)Lenalidomide-5-Br has emerged as a valuable chemical tool in the field of chemical biology, primarily for its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This functionality allows for its incorporation into Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific target proteins. This guide provides a comprehensive overview of this compound, including its mechanism of action, comparative binding data of its parent compound, relevant experimental protocols, and the signaling pathways it modulates.

Data Presentation

| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 Complex | Reference |

| Lenalidomide | ~178 nM | ~3 µM | [1] |

| Pomalidomide | ~157 nM | ~3 µM | [1] |

Note: The binding affinity of this compound to CRBN is expected to be in a similar range to Lenalidomide, allowing it to function as an effective E3 ligase binder for PROTAC development.

Core Mechanism of Action

Lenalidomide and its derivatives, including this compound, act as "molecular glues" by binding to the CRBN subunit of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native CRL4CRBN complex.[2][3] Once recruited, these neosubstrates are polyubiquitinated, marking them for degradation by the 26S proteasome.

In the context of a PROTAC, this compound serves as the E3 ligase-binding moiety. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, the PROTAC brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation.

Signaling Pathway

The signaling pathway modulated by this compound-based PROTACs is centered around the hijacking of the CRL4CRBN E3 ubiquitin ligase complex to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The development and characterization of a PROTAC utilizing this compound typically involves synthesis, biochemical binding assays, and cellular degradation experiments.

Caption: Experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not widely published. However, its synthesis would likely follow established routes for creating substituted lenalidomide analogs. A general approach involves the bromination of a suitable lenalidomide precursor. Researchers should consult specialized chemical synthesis literature and patents for detailed procedures.[4][5]

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a coupling reaction between the bromine atom on the lenalidomide moiety and a suitable functional group on the linker, which is in turn attached to the ligand for the protein of interest. Common coupling strategies include Suzuki or Sonogashira cross-coupling reactions if the linker has a corresponding boronic acid/ester or terminal alkyne. Alternatively, nucleophilic substitution reactions can be employed. The choice of reaction depends on the chemical nature of the linker and the POI ligand.[6][7]

CRBN Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound or a PROTAC containing this moiety to the CRBN protein.

Materials:

-

Purified recombinant human CRBN protein

-

A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

-

Test compound (this compound or PROTAC) serially diluted in DMSO

Procedure:

-

Prepare a working solution of the fluorescent tracer and CRBN protein in the assay buffer.

-

Add a small volume of the serially diluted test compound to the wells of the microplate.

-

Add the tracer/CRBN mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound. The IC50 value can be calculated by fitting the data to a dose-response curve.[8]

Western Blot for Protein Degradation

This method is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane and then incubate with the primary antibodies against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated.[9]

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. explorationpub.com [explorationpub.com]

- 8. benchchem.com [benchchem.com]

- 9. resources.bio-techne.com [resources.bio-techne.com]

The Structure-Activity Relationship of (3S)-Lenalidomide-5-Br: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a potent analog of thalidomide, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, has opened new avenues in targeted protein degradation.[1][3] This technical guide delves into the structure-activity relationship (SAR) of a specific derivative, (3S)-Lenalidomide-5-Br, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutics.[4] While specific quantitative data for this bromo-derivative is limited in publicly available literature, this guide will extrapolate from the well-established SAR of lenalidomide and related analogs to provide a comprehensive understanding of its expected biological activity.

Core Structure and Mechanism of Action

The chemical scaffold of lenalidomide consists of a phthalimide ring linked to a glutarimide ring. The (S)-enantiomer is the more active form.[2] The primary target of lenalidomide is the Cereblon (CRBN) protein, which acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][3]

The binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates."[1][5][6] Key among these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] The degradation of IKZF1 and IKZF3 is a critical event that underlies the anti-myeloma and immunomodulatory effects of lenalidomide.[1][6]

The 5-bromo substitution on the phthalimide ring of (3S)-Lenalidomide-5-Br is anticipated to modulate its physicochemical properties and potentially its binding affinity for CRBN, thereby influencing its overall activity profile. Halogenation can impact factors such as lipophilicity and electronic distribution, which can affect cell permeability and protein-ligand interactions.

Quantitative Data Summary

Table 1: Cereblon (CRBN) Binding Affinities

| Compound | Assay Method | Kd / IC50 | Reference |

| Lenalidomide | Competitive Binding | ~2 µM (IC50) | [7] |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.64 µM (Kd) | [8] |

| Pomalidomide | Competitive Binding | ~2 µM (IC50) | [7] |

| Thalidomide | Competitive Binding | ~30 µM (IC50) | [9] |

Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Lenalidomide | MM.1S | MTT | ~81 nM | [2] |

| Lenalidomide | RPMI-8226 | MTT | Varies (µM range) | [10] |

| Lenalidomide | U266 | MTT | Varies (µM range) | [10] |

Table 3: TNF-α Inhibition

| Compound | Cell Type | Stimulant | IC50 | Reference |

| Lenalidomide | PBMCs | LPS | 13 nM | [11] |

| Thalidomide | Monocytes | LPS | ~194 nM | [12] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of lenalidomide and its analogs.

Caption: Mechanism of action of lenalidomide analogs, leading to neosubstrate degradation and downstream anti-cancer effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Synthesis of (3S)-Lenalidomide-5-Br

While a specific, detailed protocol for (3S)-Lenalidomide-5-Br is not publicly available, a general synthesis approach can be adapted from known procedures for lenalidomide and its derivatives.[13][14][15][16] The synthesis would likely involve the bromination of a suitable phthalic anhydride or phthalimide precursor, followed by coupling with (S)-3-aminopiperidine-2,6-dione.

Caption: A simplified workflow for the synthesis of lenalidomide analogs.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.[17]

Materials:

-

Recombinant human CRBN protein

-

Fluorescently-labeled thalidomide or lenalidomide

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of (3S)-Lenalidomide-5-Br and a reference compound (e.g., lenalidomide) in assay buffer.

-

In the microplate, add a fixed concentration of recombinant CRBN protein to each well.

-

Add the serially diluted test compounds and reference compound to the wells.

-

Add a fixed concentration of the fluorescently labeled ligand to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a microplate reader.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.

Caption: Workflow for a fluorescence polarization-based CRBN binding assay.

IKZF1/3 Degradation Assay (Western Blot)

This assay quantifies the reduction in IKZF1 and IKZF3 protein levels in cells treated with the test compound.[18]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, U266)

-

Complete cell culture medium

-

(3S)-Lenalidomide-5-Br and lenalidomide

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed multiple myeloma cells in culture plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of (3S)-Lenalidomide-5-Br or lenalidomide for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-